molecular formula C17H21NO2 B4958349 N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

Cat. No.: B4958349
M. Wt: 271.35 g/mol
InChI Key: ILPWRXLLJLZHSS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)tricyclo[3210²,⁴]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)tricyclo[3210²,⁴]octane-3-carboxamide typically involves a multi-step processSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for N-(2-ethoxyphenyl)tricyclo[321 it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)tricyclo[3.2.1.0²,⁴]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)tricyclo[3.2.1.0²,⁴]octane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)tricyclo[3.2.1.0²,⁴]octane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)tricyclo[3.2.1.0²,⁴]octane-3-carboxamide: This compound has a similar structure but with a methoxy group instead of an ethoxy group.

    3-Oxatricyclo[3.2.1.0²,⁴]octane: This compound shares the tricyclic core but lacks the ethoxyphenyl and carboxamide functionalities.

Uniqueness

N-(2-ethoxyphenyl)tricyclo[3.2.1.0²,⁴]octane-3-carboxamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-20-13-6-4-3-5-12(13)18-17(19)16-14-10-7-8-11(9-10)15(14)16/h3-6,10-11,14-16H,2,7-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPWRXLLJLZHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2C3C2C4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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